molecular formula C19H22N5O3P B11480034 diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate

diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate

Cat. No.: B11480034
M. Wt: 399.4 g/mol
InChI Key: HZNKURLHQAVWIT-UHFFFAOYSA-N
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Description

Diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, cyano, and methylphenyl groups, as well as a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile and ammonium acetate to form the intermediate 2-amino-3,3-dicyano-4-(4-methylphenyl)-2H-pyrrole. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phosphonates, respectively.

Scientific Research Applications

Diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its phosphonate group.

Mechanism of Action

The mechanism of action of diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the phosphonate group can mimic phosphate esters in biochemical pathways. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple cyano groups, a phosphonate ester, and a substituted pyrrole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N5O3P

Molecular Weight

399.4 g/mol

IUPAC Name

5-amino-2-(diethoxyphosphorylmethyl)-1-(4-methylphenyl)-2H-pyrrole-3,3,4-tricarbonitrile

InChI

InChI=1S/C19H22N5O3P/c1-4-26-28(25,27-5-2)11-17-19(12-21,13-22)16(10-20)18(23)24(17)15-8-6-14(3)7-9-15/h6-9,17H,4-5,11,23H2,1-3H3

InChI Key

HZNKURLHQAVWIT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1C(C(=C(N1C2=CC=C(C=C2)C)N)C#N)(C#N)C#N)OCC

Origin of Product

United States

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